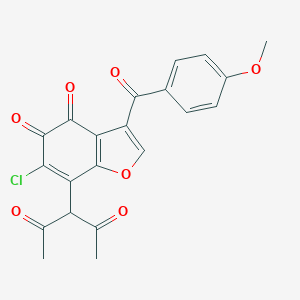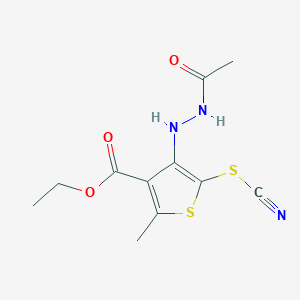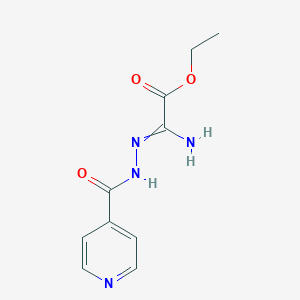
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 was first synthesized in 1996 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the fields of neuroscience and cancer research.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that this compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage. Another proposed mechanism is that this compound may modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is that it is relatively easy to synthesize, and can be obtained in high purity. Another advantage is that it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one limitation is that its efficacy in vivo has not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide. One area of interest is the development of this compound derivatives that may have improved efficacy or selectivity for specific targets. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-methylenedioxyaniline with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 1H-1,2,3-benzotriazole-1-acetic acid to yield this compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are implicated in a range of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Another area of research has focused on this compound's potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C15H12N4O3 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20) |
Clé InChI |
GKMAVEWJGAVYPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)